molecular formula C7H17NOS B13590865 2-Amino-4-(ethylthio)-2-methylbutan-1-ol

2-Amino-4-(ethylthio)-2-methylbutan-1-ol

Cat. No.: B13590865
M. Wt: 163.28 g/mol
InChI Key: YHMBLGOXQYKEII-UHFFFAOYSA-N
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Description

2-Amino-4-(ethylthio)-2-methylbutan-1-ol is an organic compound that belongs to the class of amino alcohols This compound is characterized by the presence of an amino group, a hydroxyl group, and an ethylthio group attached to a butane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-(ethylthio)-2-methylbutan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 2-methyl-2-butene with ethylthiol in the presence of a catalyst to form 4-(ethylthio)-2-methylbutan-2-ol. This intermediate is then subjected to amination using ammonia or an amine source under controlled conditions to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound typically involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Catalysts and solvents are carefully selected to facilitate the reactions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-(ethylthio)-2-methylbutan-1-ol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The ethylthio group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-amino-4-(ethylthio)-2-methylbutanone.

    Reduction: Formation of 2-amino-4-(ethylthio)-2-methylbutane.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Amino-4-(ethylthio)-2-methylbutan-1-ol has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-4-(ethylthio)-2-methylbutan-1-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the ethylthio group can participate in hydrophobic interactions. These interactions can influence the compound’s binding affinity and activity in biological systems.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-4-(methylthio)-2-methylbutan-1-ol
  • 2-Amino-4-(ethylthio)-2-ethylbutan-1-ol
  • 2-Amino-4-(ethylthio)-2-methylpentan-1-ol

Uniqueness

2-Amino-4-(ethylthio)-2-methylbutan-1-ol is unique due to the specific combination of functional groups and its structural configuration

Properties

Molecular Formula

C7H17NOS

Molecular Weight

163.28 g/mol

IUPAC Name

2-amino-4-ethylsulfanyl-2-methylbutan-1-ol

InChI

InChI=1S/C7H17NOS/c1-3-10-5-4-7(2,8)6-9/h9H,3-6,8H2,1-2H3

InChI Key

YHMBLGOXQYKEII-UHFFFAOYSA-N

Canonical SMILES

CCSCCC(C)(CO)N

Origin of Product

United States

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